molecular formula C13H19BrFNOSi B8660006 1-(6-Bromo-3-fluoro-4-triethylsilanyl-pyridin-2-yl)-ethanone

1-(6-Bromo-3-fluoro-4-triethylsilanyl-pyridin-2-yl)-ethanone

Cat. No. B8660006
M. Wt: 332.28 g/mol
InChI Key: CZZVMUBFAPVRIE-UHFFFAOYSA-N
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Patent
US08637508B2

Procedure details

A solution of diisopropylamine (25.4 g, 250 mmol) in 500 ml THF was cooled to −75° C. BuLi (100 ml, 250 mmol, 2.5 M in hexanes) was added dropwise while maintaining the temperature below −50° C. After the reaction temperature had reached −75° C. again, a solution of 2-bromo-5-fluoro-4-triethylsilanyl-pyridine (56.04 g, 193 mmol) in 60 ml THF was added dropwise. The mixture was stirred in a dry ice bath for 70 minutes. N,N-dimethylacetamide (21.87 g, 250 mmol) was added quickly, the reaction temperature rose to −57° C. The reaction mixture was stirred in a dry ice bath for 15 min and then allowed to warm to −40° C. It was poured on a mixture of 2M aq. HCl (250 ml, 500 mmol), 250 ml water and 100 ml brine. The mixture was extracted with TBME, washed with brine, dried over MgSO4.H2O, filtered and evaporated to give a yellow oil which was purified on a silica gel column by eluting with hexane/0-5% TBME to yield 58.5 g of the title compound as a yellow liquid. TLC (Hex/TBME 99/1): Rf=0.25; HPLC: RtH11=1.921 min; ESIMS: 332, 334 [(M+H)+, 1Br]; 1H-NMR (400 MHz, CDCl3): 7.57 (d, 1H), 2.68 (s, 3H), 1.00-0.84 (m, 15H).
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
56.04 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
21.87 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[C:18]([Si:20]([CH2:25][CH3:26])([CH2:23][CH3:24])[CH2:21][CH3:22])[C:17]([F:27])=[CH:16][N:15]=1.CN(C)[C:30](=[O:32])[CH3:31].Cl>C1COCC1.[Cl-].[Na+].O.O>[Br:13][C:14]1[N:15]=[C:16]([C:30](=[O:32])[CH3:31])[C:17]([F:27])=[C:18]([Si:20]([CH2:25][CH3:26])([CH2:23][CH3:24])[CH2:21][CH3:22])[CH:19]=1 |f:6.7.8|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
56.04 g
Type
reactant
Smiles
BrC1=NC=C(C(=C1)[Si](CC)(CC)CC)F
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
21.87 g
Type
reactant
Smiles
CN(C(C)=O)C
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred in a dry ice bath for 70 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −50° C
CUSTOM
Type
CUSTOM
Details
had reached −75° C.
CUSTOM
Type
CUSTOM
Details
rose to −57° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred in a dry ice bath for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with TBME
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4.H2O
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel column
WASH
Type
WASH
Details
by eluting with hexane/0-5% TBME

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=N1)C(C)=O)F)[Si](CC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 58.5 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.